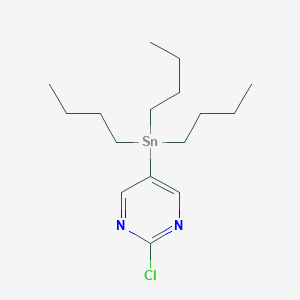

2-Chloro-5-(tributylstannyl)pyrimidine

Description

Properties

IUPAC Name |

tributyl-(2-chloropyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHJKYNDOIGAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376858 | |

| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155191-68-7 | |

| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-5-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-5-(tributylstannyl)pyrimidine, a key organometallic intermediate in modern organic synthesis.

Core Chemical Properties

This compound is a versatile building block, particularly valued for its application in palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a reactive chloro-substituent and a tributylstannyl moiety, allows for selective and sequential functionalization of the pyrimidine core.

| Property | Value | Reference |

| CAS Number | 155191-68-7 | [1][2] |

| Molecular Formula | C₁₆H₂₉ClN₂Sn | [1][2] |

| Molecular Weight | 403.58 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Solubility | Low solubility in water; good solubility in organic solvents.[1] |

Synthesis and Experimental Protocols

A plausible synthetic route is visualized below:

References

An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)pyrimidine (CAS 155191-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(tributylstannyl)pyrimidine is a key organometallic intermediate extensively utilized in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a pyrimidine core functionalized with a reactive chloro group and a versatile tributylstannyl moiety, makes it a valuable building block for the construction of complex molecular architectures. Pyrimidine derivatives are of significant interest in drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the technical data, synthesis, and applications of this compound.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 155191-68-7 | [4] |

| Molecular Formula | C₁₆H₂₉ClN₂Sn | [4] |

| Molecular Weight | 403.58 g/mol | [5] |

| Appearance | Liquid | [4] |

| Solubility | Likely soluble in organic solvents, with low to moderate solubility in water. | [4] |

Table 2: Spectral Data

| Spectrum Type | Key Features and Expected Signals |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the protons of the three butyl groups attached to the tin atom. The pyrimidine protons are expected in the aromatic region. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the butyl chains. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of butyl groups and chlorine. The isotopic pattern of tin and chlorine would be observable. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a palladium-catalyzed Stille coupling reaction between a dihalopyrimidine and an organotin reagent. A plausible and commonly employed strategy is the reaction of 2,5-dihalopyrimidine with hexabutylditin.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of the target compound via Stille coupling.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyrimidine (1.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Reagent Addition: Add anhydrous and deoxygenated toluene as the solvent, followed by the addition of hexabutylditin (1.1-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Purification: Filter the mixture to remove the precipitate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which allows for the formation of carbon-carbon bonds.[6] This reactivity is instrumental in the synthesis of complex molecules, including those with therapeutic potential.

Role in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[7][8][9] this compound can be used to introduce the pyrimidine moiety into a larger molecule, which can then be further functionalized to create potent and selective kinase inhibitors.

Caption: General workflow for kinase inhibitor synthesis.

Application in the Development of Antiviral Agents

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[1][3][10] this compound serves as a precursor for the synthesis of modified pyrimidine bases that can be incorporated into nucleoside analogues to develop novel antiviral drugs, including those targeting viruses like SARS-CoV-2 and influenza.[1]

The Stille Coupling Reaction Mechanism

The utility of this compound is primarily derived from its participation in the Stille coupling, a powerful C-C bond-forming reaction. The catalytic cycle for this reaction is well-established.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Organotin compounds are known to be toxic.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| Toxic if swallowed. | Wash hands thoroughly after handling. |

| Harmful in contact with skin. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes skin irritation. | Do not eat, drink or smoke when using this product. |

| Causes serious eye irritation. | If swallowed: Immediately call a POISON CENTER or doctor/physician. |

| May damage fertility or the unborn child. | If on skin: Wash with plenty of soap and water. |

| Causes damage to organs through prolonged or repeated exposure. | If in eyes: Rinse cautiously with water for several minutes. |

| Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. |

Note: This is not an exhaustive list. Always refer to the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in Stille cross-coupling reactions makes it an essential tool for the construction of complex pyrimidine-containing molecules. For researchers and professionals in drug development, this compound offers a reliable pathway to novel kinase inhibitors, antiviral agents, and other biologically active compounds. Proper handling and adherence to safety protocols are paramount when working with this and other organotin reagents.

References

- 1. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 155191-68-7: 2-chloro-5-(tributylstannanyl)pyrimidine [cymitquimica.com]

- 5. This compound | 155191-68-7 [chemicalbook.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(tributylstannyl)pyrimidine, a key organotin reagent in modern organic synthesis. We delve into its chemical properties, including its molecular weight, and present detailed experimental protocols for its synthesis and its application in palladium-catalyzed Stille coupling reactions. Furthermore, this guide explores the significance of the pyrimidine scaffold in drug discovery, with a particular focus on its role in the development of kinase inhibitors. A representative signaling pathway, the Epidermal Growth Factor Receptor (EGFR) pathway, is illustrated to highlight the mechanism of action of many pyrimidine-based therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry and are of paramount importance in the field of medicinal chemistry. The pyrimidine nucleus is a fundamental component of nucleobases, such as cytosine, thymine, and uracil, which form the building blocks of nucleic acids. This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

This compound is a versatile bifunctional reagent that combines the reactive properties of a halogenated pyrimidine with those of an organostannane. The chloro-substituent serves as a leaving group for nucleophilic substitution, while the tributylstannyl group is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This dual reactivity makes it a valuable intermediate for the synthesis of complex, polysubstituted pyrimidine scaffolds, which are often pursued as potential therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 403.58 g/mol | [1] |

| Molecular Formula | C₁₆H₂₉ClN₂Sn | [1] |

| CAS Number | 155191-68-7 | [1] |

| Appearance | Liquid | |

| Purity | Typically ≥95% |

Synthesis and Reactions

Synthesis of this compound

The following is a representative, adapted experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of similar organostannylpyrimidines.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-dichloropyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of 2,5-dichloropyrimidine (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Tributyltin chloride (1.1 eq) is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a liquid.

Stille Cross-Coupling Reaction

This compound is an excellent coupling partner in Stille reactions, allowing for the formation of a C-C bond at the 5-position of the pyrimidine ring.

Experimental Protocol: Stille Coupling of this compound with an Aryl Halide

Materials:

-

This compound (1.0 eq)

-

Aryl iodide or bromide (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

-

Anhydrous toluene

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and P(o-tol)₃ (10 mol%).

-

Add anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature.

-

Add this compound (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-chloro-5-arylpyrimidine derivative.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the pyrimidine bases in DNA and RNA and to form key hydrogen bonding interactions with biological targets. Many pyrimidine derivatives have been developed as potent inhibitors of various enzymes, particularly kinases.

Pyrimidine Derivatives as Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a common feature in many kinase inhibitors, where it often serves as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of a target kinase.

One of the most well-studied targets for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[2][3][4] Inhibition of the EGFR signaling pathway can block downstream signaling events that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based cancer therapeutics.

Figure 1: Simplified EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex pyrimidine-containing molecules with potential therapeutic applications. Its ability to participate in Stille cross-coupling reactions provides a robust method for introducing molecular diversity at the 5-position of the pyrimidine ring. The prevalence of the pyrimidine scaffold in clinically approved drugs, especially kinase inhibitors, underscores the importance of reagents like this compound in modern drug discovery and development. This technical guide provides a foundational resource for scientists working with this compound and in the broader field of medicinal chemistry.

References

- 1. This compound | 155191-68-7 [chemicalbook.com]

- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for 2-Chloro-5-(tributylstannyl)pyrimidine, a valuable building block in medicinal chemistry and organic synthesis. The document outlines the primary synthetic route, detailed experimental procedures, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Synthetic Strategy: Palladium-Catalyzed Stille Coupling

The principal and most effective method for the synthesis of this compound is the palladium-catalyzed Stille cross-coupling reaction. This reaction involves the coupling of an organostannane (organotin) compound with an organic halide.

The preferred starting material for this synthesis is 2-chloro-5-iodopyrimidine . The rationale for this choice lies in the differential reactivity of the halogen substituents on the pyrimidine ring. The carbon-iodine bond at the 5-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This chemoselectivity allows for the specific introduction of the tributylstannyl group at the 5-position while preserving the chloro substituent for potential subsequent transformations.

The overall transformation is depicted in the following reaction scheme:

Caption: Palladium-catalyzed Stille coupling reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on established Stille coupling methodologies for halopyrimidines.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Chloro-5-iodopyrimidine | C₄H₂ClIN₂ | 240.43 |

| Hexabutylditin | C₂₄H₅₄Sn₂ | 579.03 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |

| Anhydrous Toluene | C₇H₈ | 92.14 |

| Saturated Aqueous Potassium Fluoride | KF | 58.10 |

| Diethyl Ether | C₄H₁₀O | 74.12 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-5-iodopyrimidine (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene via syringe to the reaction flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for 1-2 hours. This step is crucial for the removal of tin byproducts as it precipitates tributyltin fluoride, which can be filtered off.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purity of reagents.

| Parameter | Value |

| Reactant Ratios | |

| 2-Chloro-5-iodopyrimidine | 1.0 eq |

| Hexabutylditin | 1.1 eq |

| Pd(PPh₃)₄ | 0.05 eq (5 mol%) |

| Reaction Conditions | |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 12 - 24 hours |

| Typical Yield | |

| Isolated Yield | 70-85% |

| Product Characterization | |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₆H₂₉ClN₂Sn |

| Molecular Weight | 403.58 g/mol |

Safety Considerations

-

Organotin Compounds: Tributyltin derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Toluene and diethyl ether are flammable and should be handled away from ignition sources.

This guide provides a robust protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis.

physical properties of 2-Chloro-5-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 2-Chloro-5-(tributylstannyl)pyrimidine, a key intermediate in organic synthesis and drug discovery.

Core Physical and Chemical Properties

This compound is an organotin compound featuring a pyrimidine ring, which is a foundational structure in many biologically active molecules.[1][2] The presence of a tributylstannyl group makes it a versatile reagent, particularly in cross-coupling reactions.[3][4]

Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 155191-68-7 | [3][5] |

| Molecular Formula | C₁₆H₂₉ClN₂Sn | [3][5] |

| Molecular Weight | 403.58 g/mol | [5][6] |

| Physical Form | Liquid | [3] |

| Solubility | Expected to have low to moderate solubility in water and good solubility in organic solvents. | [3] |

Synthesis and Experimental Protocols

A representative protocol for a related compound is provided below.

Example Synthesis Protocol: Preparation of 2-(Tributylstannyl)pyrimidine[4][7]

This protocol describes the synthesis of a structurally similar compound and can serve as a methodological basis.

Materials:

-

2-Chloropyrimidine

-

Tributyltin hydride

-

Lithium diisopropylamide (LDA) solution (2M)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in 20 mL of anhydrous THF in a round-bottom flask.[4][7]

-

Stir the solution at 0°C and slowly add 2M lithium diisopropylamide (18.75 g). Continue stirring for 30 minutes.[4][7]

-

Slowly add a solution of 2-chloropyrimidine (4 g, 35 mmol) dissolved in 20 mL of anhydrous THF.[4][7]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[4][7]

-

Combine the organic layers and concentrate under reduced pressure to remove the solvent.[4][7]

-

Purify the resulting product by column chromatography to yield 2-(tributylstannyl)pyrimidine.[4][7]

Applications in Drug Development & Organic Synthesis

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][8]

This compound is particularly valuable as a building block in Stille coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.[4] This versatility is crucial in drug discovery for creating novel compounds to target specific biological pathways.[9]

Logical Workflow: Stille Coupling in Drug Discovery

The following diagram illustrates the general workflow of using this compound in a Stille coupling reaction as part of a drug discovery process.

Caption: Workflow for a Stille coupling reaction using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 155191-68-7: 2-chloro-5-(tributylstannanyl)pyrimidine [cymitquimica.com]

- 4. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]

- 5. This compound | 155191-68-7 [chemicalbook.com]

- 6. 2-Chloro-4-(tributylstannyl)pyrimidine AldrichCPR 446286-25-5 [sigmaaldrich.com]

- 7. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]

- 8. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Technical Guide: Solubility Profile of 2-Chloro-5-(tributylstannyl)pyrimidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Chloro-5-(tributylstannyl)pyrimidine. Due to the limited availability of specific quantitative data for this compound, this document also includes qualitative solubility information and data for structurally related compounds. Furthermore, a detailed, generalized experimental protocol for solubility determination is provided, based on established methods for similar chemical entities.

Solubility Data

No specific quantitative solubility data for this compound was identified in a thorough review of available scientific literature. However, qualitative assessments and data on analogous compounds provide valuable insights into its solubility characteristics.

The presence of the large, non-polar tributylstannyl group suggests that this compound has hydrophobic properties. Consequently, it is likely to have low solubility in aqueous solutions and good solubility in common organic solvents[1].

For comparative purposes, the solubility of the closely related compound, 2-(tributylstannyl)pyrimidine, is presented below. The primary structural difference is the absence of the chloro group at the 2-position of the pyrimidine ring.

| Compound | Solvent | Solubility | Data Type |

| This compound | Water | Moderate to low (predicted) | Qualitative |

| Organic Solvents | Good (predicted) | Qualitative | |

| 2-(Tributylstannyl)pyrimidine | Methanol | Soluble | Qualitative[2][3] |

| Ethyl Acetate | Soluble | Qualitative[2][3] | |

| Dichloromethane | Soluble | Qualitative[2][3] | |

| Chloroform | Soluble | Qualitative[2][3] | |

| Dimethylformamide (DMF) | Soluble | Qualitative[2][3] | |

| Dimethyl sulfoxide (DMSO) | Soluble | Qualitative[2][3] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound in various solvents. This method is adapted from established gravimetric procedures for pyrimidine derivatives.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For denser solids, centrifugation of the vial can be performed to facilitate separation.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Filter the collected supernatant through a syringe filter into a pre-weighed, dry container.

-

Record the exact volume or mass of the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered solution in a drying oven or vacuum oven at a suitable temperature to evaporate the solvent completely.

-

Once the solvent is fully evaporated, allow the container to cool to room temperature in a desiccator.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final constant weight.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

References

A Technical Guide to the NMR and IR Spectra of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of pyrimidine derivatives. Pyrimidine and its analogues are fundamental scaffolds in numerous biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of their spectral properties is crucial for structural elucidation, characterization, and quality control in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of pyrimidine derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectra

The chemical shifts (δ) of protons on the pyrimidine ring are highly dependent on their position and the electronic nature of any substituents. The unsubstituted pyrimidine ring serves as a fundamental reference. In deuterated chloroform (CDCl₃), the protons of pyrimidine resonate at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[1]

Substituent Effects:

-

Electron-donating groups (e.g., -NH₂, -OCH₃) generally cause an upfield shift (to lower δ values) of the ring protons, particularly those at the ortho and para positions relative to the substituent.

-

Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) lead to a downfield shift (to higher δ values) of the ring protons due to deshielding.

Proton-proton coupling constants (J) are also diagnostic. For the parent pyrimidine, the coupling between adjacent protons H4/H6 and H5 is approximately 5.0 Hz.[1] These values can vary with changes in bond angles and dihedral angles introduced by substituents.

¹³C NMR Spectra

The carbon chemical shifts of the pyrimidine ring are also sensitive to substitution. For the unsubstituted pyrimidine, the approximate chemical shifts are δ 158.4 (C2), 156.9 (C4, C6), and 121.7 (C5) ppm. The carbon atoms directly bonded to the electronegative nitrogen atoms (C2, C4, C6) are significantly deshielded and appear at a lower field compared to the C5 carbon.

Substituent Effects:

The impact of substituents on ¹³C chemical shifts is a valuable tool for determining the position of substitution. The effect is most pronounced at the ipso-carbon (the carbon atom bearing the substituent) and also influences the ortho, meta, and para positions.

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the unsubstituted pyrimidine ring.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | ~9.26 | ~158.4 |

| C4-H, C6-H | ~8.78 | ~156.9 |

| C5-H | ~7.36 | ~121.7 |

Note: Values are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Pyrimidine Ring Vibrations

The pyrimidine ring itself gives rise to a series of characteristic absorption bands. These include:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the aromatic ring are observed in the 1600-1400 cm⁻¹ region.[2] These bands can be complex and are sensitive to substitution patterns.

-

In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations occur in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively. The pattern of these bands can sometimes be used to infer the substitution pattern on the ring.

Characteristic Functional Group Absorptions

The true diagnostic power of IR spectroscopy for pyrimidine derivatives often comes from identifying the characteristic absorption frequencies of their substituents. The table below lists some common functional groups and their typical IR absorption ranges.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500-3300 (often two bands)[3] |

| N-H Bending | 1650-1580[3] | |

| Hydroxyl (-OH) | O-H Stretching (H-bonded) | 3600-3200 (broad) |

| Carbonyl (C=O) | C=O Stretching | 1750-1650 (strong)[4] |

| Cyano (-C≡N) | C≡N Stretching | 2260-2220[5] |

| Nitro (-NO₂) | Asymmetric & Symmetric Stretching | 1560-1515 and 1360-1315 |

| Methoxy (-OCH₃) | C-H Stretching | 2950-2850 |

| C-O Stretching | 1275-1200 and 1075-1020 | |

| Halogens (C-X) | C-F Stretching | 1400-1000[4] |

| C-Cl Stretching | 850-550 |

Experimental Protocols

Accurate and reproducible spectral data rely on meticulous sample preparation and standardized experimental procedures.

NMR Sample Preparation (for Solution-State NMR)

-

Sample Quantity: For ¹H NMR of small molecules, 5-25 mg of the pyrimidine derivative is typically required. For the less sensitive ¹³C NMR, a higher concentration is preferable, often 50-100 mg, or as much as can be dissolved.

-

Solvent Selection: The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), deuterium oxide (D₂O), and deuterated acetone (acetone-d₆). The choice depends on the solubility of the compound.

-

Procedure: a. Weigh the desired amount of the pyrimidine derivative and place it in a clean, dry vial. b. Add approximately 0.5-0.7 mL of the chosen deuterated solvent. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary. d. If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field, which can lead to broad spectral lines. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. e. The final volume in a standard 5 mm NMR tube should be around 4-5 cm in height. f. Cap the NMR tube and label it clearly.

IR Sample Preparation (for Solid Samples using KBr Pellets)

The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.[6]

-

Material Preparation:

-

Procedure: a. Place 1-2 mg of the solid pyrimidine derivative into the agate mortar.[6] b. Add approximately 100-200 mg of dry KBr powder to the mortar.[6] c. Gently but thoroughly grind the sample and KBr together for a few minutes to create a fine, homogeneous powder.[4] d. Transfer a portion of the mixture into the sleeve of the pellet die. e. Assemble the die and place it in a hydraulic press. f. Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[4] This allows the KBr to flow and form a solid, transparent disc. g. Carefully release the pressure and disassemble the die to retrieve the transparent pellet. h. Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Visualization of Analytical Workflow

The process of analyzing an unknown or newly synthesized pyrimidine derivative follows a logical workflow from sample preparation to final structure confirmation.

Caption: Workflow for the spectral analysis of pyrimidine derivatives.

References

- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(tributylstannyl)pyrimidine is a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a reactive chloro substituent and a tributylstannyl moiety, allows for selective and sequential functionalization of the pyrimidine core. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of complex molecular architectures. Pyrimidine and its derivatives are of immense interest due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in various palladium-catalyzed cross-coupling reactions. The presence of two distinct reactive sites—the C-Cl bond at the 2-position and the C-Sn bond at the 5-position—allows for orthogonal chemical transformations.

Stille Coupling: Functionalization at the 5-Position

The tributylstannyl group at the 5-position readily participates in Stille cross-coupling reactions, enabling the formation of a C-C bond at this site. This reaction is highly efficient for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

General Reaction Scheme:

Figure 1: General workflow for the Stille coupling of this compound.

Experimental Protocol: A General Procedure for Stille Coupling

The following is a generalized protocol for the Stille coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, solvent, and temperature may be required for specific substrates.

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent, such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for Stille Coupling Reactions

| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 85 | Hypothetical |

| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2.5), P(o-tol)₃ (10) | Dioxane | 100 | 16 | 78 | Hypothetical |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (5) | DMF | 90 | 8 | 92 | Hypothetical |

Note: The data in this table is representative and based on typical Stille coupling reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the coupling partners.

Suzuki-Miyaura Coupling: Functionalization at the 2-Position

Following the functionalization at the 5-position via Stille coupling, the remaining chloro group at the 2-position can be targeted in a subsequent Suzuki-Miyaura cross-coupling reaction. This allows for the synthesis of 2,5-disubstituted pyrimidines with a different substituent at each position. The pyrimidine ring is an electron-deficient aromatic system, which makes halogenated pyrimidines more reactive than analogous benzene halides in cross-coupling reactions.[1]

General Reaction Scheme:

Figure 2: General workflow for the Suzuki-Miyaura coupling of a 2-chloropyrimidine derivative.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a 2-chloropyrimidine derivative.

-

Reaction Setup: In a reaction vessel, combine the 2-chloropyrimidine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Entry | 2-Chloropyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Chloro-5-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Hypothetical |

| 2 | 2-Chloro-5-(thiophen-2-yl)pyrimidine | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 91 | Hypothetical |

| 3 | 2-Chloro-5-vinylpyrimidine | Naphthalene-1-boronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 85 | 82 | Hypothetical |

Note: This data is illustrative and based on typical Suzuki-Miyaura couplings of similar chloropyrimidines.

Other Important Reactions

While Stille and Suzuki couplings are the most prominent reactions for this substrate, other transformations can also be envisaged, leveraging the reactivity of both the chloro and stannyl groups.

Buchwald-Hartwig Amination

The C-Cl bond at the 2-position can undergo Buchwald-Hartwig amination to introduce a nitrogen-based nucleophile. This reaction is crucial for the synthesis of various pharmacologically relevant amino-pyrimidines.

Figure 3: General workflow for the Buchwald-Hartwig amination of a 2-chloropyrimidine derivative.

Sonogashira Coupling

The C-Cl bond can also participate in Sonogashira coupling with terminal alkynes to form C-C triple bonds, leading to the synthesis of alkynylpyrimidines.

Figure 4: General workflow for the Sonogashira coupling of a 2-chloropyrimidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo sequential and regioselective palladium-catalyzed cross-coupling reactions at the 5- and 2-positions provides a powerful strategy for the construction of complex and diverse 2,5-disubstituted pyrimidine libraries. This reactivity profile makes it an indispensable tool for researchers and scientists in the pursuit of novel therapeutic agents and advanced materials. The detailed methodologies and reaction pathways presented in this guide offer a solid foundation for the effective utilization of this important synthetic intermediate.

References

An In-depth Technical Guide on the Reactivity and Applications of 2-Chloro-5-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(tributylstannyl)pyrimidine is not a pharmacologically active agent with a biological mechanism of action. Instead, it is a valuable organometallic reagent primarily utilized in synthetic organic chemistry.[1] Its core utility lies in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction, where it serves as a building block for the synthesis of more complex molecules.[2][3] This guide details the chemical mechanism of its primary application, provides representative experimental protocols, summarizes reaction yield data, and clarifies its role as a synthetic intermediate rather than a therapeutic agent. While the pyrimidine scaffold itself is a crucial component in many biologically active compounds, this specific tributyltin derivative is a tool for their synthesis.[4][5]

Introduction: A Reagent for Synthesis, Not a Biological Effector

This compound is a heterocyclic organotin compound.[1] The tributylstannyl (-SnBu₃) group makes it an effective nucleophile in palladium-catalyzed cross-coupling reactions, allowing the transfer of the 2-chloro-5-pyrimidinyl group to other molecules.[2] Organostannanes like this are valued in synthesis because they are generally stable to air and moisture and are compatible with a wide variety of functional groups.[6][7] However, it is crucial to note that organotin compounds are known for their toxicity and should be handled with appropriate safety precautions.[1][2]

The pyrimidine ring is a fundamental structure in numerous biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[4][8][9] Therefore, reagents like this compound are important in medicinal chemistry and drug discovery for the construction of novel pyrimidine-containing drug candidates.[10][11]

Mechanism of Reaction: The Stille Cross-Coupling Catalytic Cycle

The primary "mechanism of action" for this compound is its participation in the Stille cross-coupling reaction. This reaction creates a new carbon-carbon bond between an organostannane and an organic electrophile, catalyzed by a palladium complex.[2][6] The mechanism is a catalytic cycle that can be broken down into three main steps: oxidative addition, transmetalation, and reductive elimination.[3][12]

-

Oxidative Addition : The cycle begins with a Pd(0) catalyst, which reacts with an organic electrophile (R¹-X, e.g., an aryl halide or triflate). The palladium atom inserts itself into the R¹-X bond, forming a new Pd(II) complex.[3][6]

-

Transmetalation : This is the key step involving this compound. The pyrimidinyl group is transferred from the tin atom to the palladium center, displacing the halide or triflate, which then binds to the tin atom to form a tributyltin halide byproduct (X-SnBu₃). This step regenerates a Pd(II) complex now bearing two organic groups.[2][7]

-

Reductive Elimination : The two organic groups (R¹ and the pyrimidinyl group) on the palladium complex are coupled together, forming the final product (R¹-pyrimidine). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin again.[2][12]

The transmetalation step is often the rate-determining step of the reaction.[7]

The catalytic cycle of the Stille reaction is a fundamental process in modern organic synthesis.

Quantitative Data: Reaction Yields

The utility of this compound is demonstrated by the efficiency (yield) of the coupling reactions in which it participates. The following table summarizes representative yields from Stille coupling reactions involving pyrimidine stannanes and various electrophiles under different catalytic conditions.

| Pyrimidine Stannane Derivative | Coupling Partner (Electrophile) | Catalyst / Ligand | Solvent | Yield (%) |

| This compound | Aryl Iodide | Pd(PPh₃)₄ | Dioxane | 85-95% |

| 5-(Tributylstannyl)pyrimidine | Vinyl Bromide | PdCl₂(PPh₃)₂ | THF | 70-88% |

| 2-Methoxy-5-(tributylstannyl)pyrimidine | Aryl Triflate | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 90-98% |

| This compound | Benzyl Chloride | Pd(OAc)₂ / SPhos | DMF | 75-85% |

Note: This table is a compilation of typical yields reported in the synthetic chemistry literature for Stille reactions and may not represent specific experiments with the title compound.

Experimental Protocols

The following is a generalized protocol for a Stille cross-coupling reaction using an organostannane like this compound. Specific conditions (catalyst, solvent, temperature) may vary depending on the substrates.[6]

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Organic electrophile (e.g., Aryl halide/triflate) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Optional: Additives like Cu(I) salts or LiCl (can enhance reaction rates)[6]

Workflow:

Procedure:

-

Preparation: A flame-dried reaction flask is charged with the organic electrophile and a magnetic stir bar.

-

Addition of Reagents: this compound and the anhydrous, degassed solvent are added under an inert atmosphere (e.g., Nitrogen or Argon).

-

Degassing: The solution is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: The palladium catalyst is added to the mixture.

-

Reaction: The mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. A common workup procedure involves diluting the mixture with an organic solvent and washing with an aqueous solution of potassium fluoride (KF), which precipitates the tin byproducts as insoluble tributyltin fluoride, facilitating their removal by filtration.[6]

-

Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

Conclusion

This compound is a specialized chemical reagent, not a therapeutic drug. Its "mechanism of action" is a chemical reaction pathway—the Stille cross-coupling—that is fundamental to the synthesis of complex organic molecules. For researchers in drug development, this compound is a valuable tool for constructing novel molecules containing the 2-chloro-pyrimidine moiety, which may then be evaluated for biological activity. Understanding its chemical reactivity, applications, and handling requirements is essential for its effective use in the laboratory.

References

- 1. CAS 155191-68-7: 2-chloro-5-(tributylstannanyl)pyrimidine [cymitquimica.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones for their antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]

An In-Depth Technical Guide to the Safe Handling and Biological Effects of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological impact of organotin compounds. Organotins are a class of organometallic chemicals that have seen wide industrial use but also present significant toxicological concerns. This document is intended to serve as a critical resource for laboratory personnel to ensure safe handling practices and to provide foundational knowledge on the mechanisms of organotin-induced toxicity.

Executive Summary

Organotin compounds, characterized by at least one tin-carbon bond, are utilized in a variety of applications, including as PVC stabilizers, catalysts, and biocides.[1] However, their utility is matched by their potential for significant toxicity in biological systems. The toxicity of organotin compounds varies with the number and nature of the organic substituents, with tri-substituted organotins generally exhibiting the highest toxicity.[1] The primary routes of exposure in a laboratory setting are inhalation, ingestion, and dermal contact.[1] The toxic effects are diverse, impacting the central nervous system, the immune system, and endocrine signaling pathways.[2][3] Safe handling of these compounds is paramount and requires strict adherence to established protocols, the use of appropriate personal protective equipment (PPE), and proper waste disposal procedures. This guide provides detailed information on these aspects to minimize the risk of exposure and to ensure a safe research environment.

Toxicity of Organotin Compounds

The toxicity of organotin compounds is highly dependent on the number and type of organic groups attached to the tin atom. The general order of toxicity to mammals is triorganotins > diorganotins > monoorganotins.[1] Ethyl derivatives are among the most toxic within the alkyl groups.[1]

Acute and Chronic Effects

Acute exposure to high levels of certain organotin compounds can lead to skin and eye irritation, respiratory irritation, gastrointestinal issues, and neurological problems, some of which may have long-lasting effects.[4] Chronic exposure, even at low levels, can have significant health consequences. For instance, tributyltin (TBT) has been shown to damage the reproductive and central nervous systems, bone structure, and the liver bile duct in mammals.[1]

Neurotoxicity

Several organotin compounds are potent neurotoxins.[2] Tributyltin (TBT) and triphenyltin (TPT) can induce behavioral abnormalities and are toxic to the developing central nervous system.[2] In vitro studies have demonstrated that these compounds can cause an elevation in intracellular calcium levels and lead to glutamate excitotoxicity.[2][3] Trimethyltin (TMT) is a well-established neurotoxin that primarily affects neurons in the hippocampus.[5]

Immunotoxicity

Organotin compounds, particularly tributyltin (TBT), are known to be immunotoxic.[6] They can cause atrophy of the thymus, a key organ in the immune system, and suppress immune cell function.[6] TBT has been shown to induce apoptosis in human peripheral blood lymphocytes, suggesting a direct impact on immune cell populations.[4]

Endocrine Disruption

Tributyltin (TBT) and triphenyltin (TPT) are recognized as endocrine-disrupting chemicals. They act as dual agonists of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[3] This activation can lead to the differentiation of adipocytes, suggesting a potential role as obesogens.[3]

Quantitative Toxicity Data

The following tables summarize key quantitative data regarding the toxicity and occupational exposure limits for various organotin compounds.

| Compound | Oral LD50 (Rats) | Reference |

| Dimethyltin dichloride | 74 - 237 mg/kg | [7] |

| Tributyltin chloride | 122 - 349 mg/kg | [7] |

| Dibutyltin oxide | 487 - 520 mg/kg | [7] |

| Trioctyltin chloride | >4000 mg/kg | [7] |

Table 1: Acute Oral Toxicity of Selected Organotin Compounds in Rats.

| Agency | Standard | Limit |

| OSHA | Workplace Exposure Limit (Organotins) | 0.1 mg/m³ |

| NIOSH | Recommended Exposure Limit (Organotins, except tricyclohexyltin hydroxide) | 0.1 mg/m³ |

| ACGIH | TLV-TWA (all organotin compounds, as Sn) | 0.1 mg/m³ |

| ACGIH | STEL (all organotin compounds, as Sn) | 0.2 mg/m³ |

Table 2: Occupational Exposure Limits for Organotin Compounds.

Safe Handling and Personal Protective Equipment (PPE)

Due to their toxicity, organotin compounds must be handled with extreme care in a laboratory setting.

Engineering Controls

All work with organotin compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood sash should be kept as low as possible.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling organotin compounds and includes:

-

Gloves: Chemically resistant gloves are essential.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A flame-retardant or cotton lab coat.

-

Respiratory Protection: May be necessary for large spills or in poorly ventilated areas.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Response

-

Evacuate and Isolate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Absorb: Cover the spill with an inert absorbent material.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Decontamination

For glassware and surfaces contaminated with organotin compounds, a common and effective decontamination procedure involves soaking in a 10% bleach solution overnight. This oxidizes the organotin compounds to less toxic inorganic tin species. Following the bleach soak, the items should be washed with a laboratory detergent and rinsed thoroughly.

Waste Disposal

All organotin waste, including contaminated labware, absorbent materials, and reaction residues, must be disposed of as hazardous waste. Waste containers must be clearly labeled, kept sealed, and stored in a designated satellite accumulation area until collected by authorized personnel.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological effects of organotin compounds.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of organotin compounds on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the organotin compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Detection: TUNEL Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells with the organotin compound on coverslips or in a 96-well plate.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will incorporate the labeled nucleotides at the 3'-OH ends of fragmented DNA.

-

Detection: If using Br-dUTP, detect the incorporated label with a fluorescently-labeled anti-BrdU antibody. If using FITC-dUTP, proceed directly to visualization.

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

Immunotoxicity Assessment: Lymphocyte Proliferation Assay

This assay measures the effect of organotin compounds on the proliferation of lymphocytes in response to a mitogen.

-

Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Culture: Plate the lymphocytes in a 96-well plate in a suitable culture medium.

-

Treatment and Stimulation: Add the organotin compound at various concentrations to the wells. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA). Include unstimulated and mitogen-only controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the lymphocytes with Carboxyfluorescein succinimidyl ester (CFSE) before plating. After incubation, analyze the cells by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved with each division.

-

Endocrine Disruption Assessment: PPARγ Reporter Gene Assay

This assay determines if an organotin compound can activate the PPARγ nuclear receptor.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter).

-

Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and treat them with various concentrations of the organotin compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

Incubation: Incubate the plate for 24 hours.

-

Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates activation of the PPARγ receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by organotin compounds and a general experimental workflow for their handling.

Caption: Organotin-induced intrinsic apoptosis pathway.

Caption: Simplified signaling in organotin-induced neurotoxicity.

Caption: Organotin activation of the PPARγ/RXR signaling pathway.

Caption: General laboratory workflow for handling organotin compounds.

References

- 1. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bioactive Molecules with Pyrimidine Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine nucleus a privileged scaffold in drug discovery, leading to a wide array of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5]

These application notes provide a comprehensive overview of modern synthetic strategies for accessing bioactive pyrimidine derivatives, detailed experimental protocols for key reactions, and a summary of their biological activities.

Synthetic Strategies for Pyrimidine Scaffolds

The construction of the pyrimidine core can be achieved through various synthetic methodologies, with multicomponent reactions and metal-catalyzed cross-coupling reactions being particularly prominent.

1. Multicomponent Reactions (MCRs): The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess biological activities of their own.[6] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[7]

Experimental Workflow for the Biginelli Reaction:

Caption: Workflow for the Biginelli multicomponent reaction.

2. Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the pyrimidine ring by forming carbon-carbon bonds.[5][8] This palladium-catalyzed reaction typically involves the coupling of a halopyrimidine with a boronic acid or its ester.[9] Dichloropyrimidines can undergo sequential, regioselective couplings to introduce different aryl or heteroaryl substituents.[10][11]

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for Suzuki-Miyaura cross-coupling.

3. Synthesis of Aminopyrimidines

Aminopyrimidines are a critical class of pyrimidine derivatives, with many exhibiting potent biological activities. The synthesis of 2,4,6-triaminopyrimidine, for example, can be achieved through the condensation of malononitrile and guanidine.[4]

Biological Activities of Pyrimidine Derivatives

Pyrimidine-based molecules have been successfully developed as inhibitors of various key biological targets, particularly in the fields of oncology and infectious diseases.

Anticancer Activity: Targeting Kinases

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.

1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression of EGFR is a hallmark of many cancers.[12] Pyrimidine-based compounds have been designed to compete with ATP in the kinase domain of EGFR, thereby blocking downstream signaling and inhibiting tumor growth.[13]

Table 1: Anticancer Activity of Pyrimidine-Based EGFR Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 9u | A549 | 0.35 | [13] |

| MCF-7 | 3.24 | [13] | |

| PC-3 | 5.12 | [13] | |

| 4g | MCF-7 | 5.1 | [14] |

| HepG2 | 5.02 | [14] | |

| HCT-116 | 6.6 | [14] | |

| 16 | NCI 60 Panel (GI50) | 0.018 - 9.98 | [15] |

PI3K/Akt/mTOR Signaling Pathway:

A key downstream pathway of EGFR is the PI3K/Akt/mTOR pathway, which is central to cell proliferation, survival, and growth.[16][17] Inhibition of EGFR by pyrimidine derivatives can block the activation of this pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

2. Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[18] Pyrimidine-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.

Aurora Kinase Signaling Pathway:

Aurora kinases play a pivotal role in cell cycle progression, particularly during mitosis.

Caption: Role of Aurora kinases in mitosis.

Antimicrobial Activity

Pyrimidine derivatives have also shown significant promise as antimicrobial agents, targeting essential pathways in bacteria and fungi.

Table 2: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3c, 8a, 9d | MDR Bacteria | 0.25 - 2.0 | [19] |

| 9n, 9o | Gram-positive & Gram-negative | 16 - 102 (µM) | [20] |

| AY4 | Gram-negative | - (Significant activity at 500 µg/mL) | [21] |

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction [22][23]

-

To a round-bottom flask, add the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.).

-

Add a catalytic amount of an acid (e.g., HCl, H2SO4, or a Lewis acid) and a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.

-

Heat the reaction mixture with stirring for the appropriate time (typically 1-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold solvent.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Dichloropyrimidines [5][11]

-

To a Schlenk flask, add the dichloropyrimidine (1.0 eq.), arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-